1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone is a chemical compound with a complex structure that includes a piperazine ring and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of cyclization reactions under specific conditions to form the four-membered ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure the correct stereochemistry is achieved.
Final Assembly: The final step involves the coupling of the cyclobutyl group with the piperazine ring, followed by the introduction of the ethanone group. This step may involve the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups into the piperazine ring.
Scientific Research Applications
1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanone: Similar structure but with an ethyl group instead of a cyclobutyl group.
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone: Similar structure but with a propyl group instead of a cyclobutyl group.
Uniqueness
1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[(1S,2S)-2-hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10-3-4-11(10,2)15/h10,15H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNMIWHSDXJQO-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)[C@H]2CC[C@]2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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